QUPD

Description

Properties

IUPAC Name |

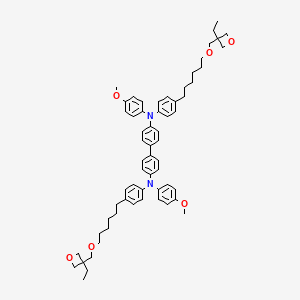

4-[6-[(3-ethyloxetan-3-yl)methoxy]hexyl]-N-[4-[4-[4-[6-[(3-ethyloxetan-3-yl)methoxy]hexyl]-N-(4-methoxyphenyl)anilino]phenyl]phenyl]-N-(4-methoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H76N2O6/c1-5-61(45-69-46-61)43-67-41-13-9-7-11-15-49-17-25-53(26-18-49)63(57-33-37-59(65-3)38-34-57)55-29-21-51(22-30-55)52-23-31-56(32-24-52)64(58-35-39-60(66-4)40-36-58)54-27-19-50(20-28-54)16-12-8-10-14-42-68-44-62(6-2)47-70-48-62/h17-40H,5-16,41-48H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPTUKQSJYQXMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)COCCCCCCC2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)CCCCCCOCC6(COC6)CC)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H76N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201105926 | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, N4,N4′-bis[4-[6-[(3-ethyl-3-oxetanyl)methoxy]hexyl]phenyl]-N4,N4′-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201105926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

945.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864130-79-0 | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, N4,N4′-bis[4-[6-[(3-ethyl-3-oxetanyl)methoxy]hexyl]phenyl]-N4,N4′-bis(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864130-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, N4,N4′-bis[4-[6-[(3-ethyl-3-oxetanyl)methoxy]hexyl]phenyl]-N4,N4′-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201105926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents such as toluene and chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of QUPD is scaled up using solution processing techniques. This involves the use of large-scale reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

QUPD undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: This compound can undergo substitution reactions where the methoxy or ethyloxetane groups are replaced with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted biphenyl compounds .

Scientific Research Applications

QUPD has a wide range of applications in scientific research, including:

Chemistry: Used as a material in the development of advanced OLEDs, contributing to improved efficiency and performance of these devices

Medicine: Investigated for use in drug delivery systems and therapeutic applications

Industry: Employed in the production of high-performance electronic devices, including displays and lighting systems

Mechanism of Action

QUPD functions by facilitating the transport of holes in OLED devices. It achieves this by providing a pathway for the movement of positive charge carriers (holes) from the anode to the emissive layer. The molecular structure of this compound, with its biphenyl core and methoxy groups, allows for efficient charge transport and injection, enhancing the overall performance of OLEDs .

Comparison with Similar Compounds

Structural Analogs: OTPD and Triphenylamine Derivatives

- OTPD (N4,N4′-bis(4-(6-((3-ethyloxetan-3-yl)methoxy)hexyl)phenyl)-N4,N4′-diphenylbiphenyl-4,4′-diamine): Performance: Devices combining QUPD and OTPD as dual HTLs achieved superior efficiency compared to single-HTL configurations. This is attributed to optimized energy-level stepping, reducing charge recombination losses .

- Other Triphenylamine (TPA) Derivatives :

Functional Analogs: PEDOT:PSS and TSG-M

- PEDOT:PSS :

- A conductive polymer used as a hole-injection layer (HIL). Unlike this compound, PEDOT:PSS requires plasma treatment (e.g., argon) to improve wettability for subsequent this compound deposition .

- Devices using slot-die-coated PEDOT:PSS and gravure-printed this compound achieved peak efficiency (13.3 cd A⁻¹), outperforming inkjet-printed PEDOT:PSS/QUPD combinations (7.6–10.5 cd A⁻¹) .

- TSG-M :

Research Findings and Data Analysis

Impact of Application Techniques on this compound Performance

| Technique | Thickness (nm) | RMS Homogeneity | Luminance (cd/m² @ 20 V) | Efficiency (cd/A⁻¹) | Turn-on Voltage (V) |

|---|---|---|---|---|---|

| Gravure Printing | 30–35 | Low (uniform) | 25,000 | 13.3 | 4.3 |

| Slot-Die Coating | 30–50 | Moderate | 30,000 | 12.7 | 4.3 |

| Inkjet Printing | 46 | High (defects) | 15,000 | 10.5 | 4.7 |

- Key Observations :

- Gravure-printed this compound achieves the highest efficiency (13.3 cd A⁻¹) due to optimal thickness control (~30 nm) and low resistivity .

- Slot-die-coated this compound produces the highest luminance (30,000 cd/m²) but slightly lower efficiency due to thickness variability (±10 nm) .

- Inkjet-printed this compound suffers from thickness irregularities (46 nm vs. target 30 nm) and surface defects, increasing turn-on voltage by 0.4 V and reducing luminance by 50% .

Comparative Device Performance

- This compound vs. OTPD in HTL Stacks :

- Dual-layer HTLs (this compound + OTPD) exhibit 15% higher efficiency than single-layer this compound or OTPD devices, attributed to graded hole injection .

- This compound-only devices show faster degradation under high current density compared to OTPD, likely due to thermal instability in cross-linked networks .

Conclusion this compound’s superiority in OLED fabrication lies in its balance of process adaptability, film homogeneity, and energy-level compatibility. While gravure printing maximizes efficiency, slot-die coating remains optimal for high-luminance applications. Structural analogs like OTPD enhance performance in multilayer configurations, whereas inkjet printing is less viable due to inherent thickness challenges. Future research should focus on hybrid HTL stacks and solvent formulations to mitigate this compound’s limitations in non-ideal printing conditions .

Biological Activity

QUPD, a compound derived from quinoxaline derivatives, has garnered attention for its diverse biological activities, particularly in antibacterial, antifungal, and anticancer applications. This article synthesizes current research findings regarding the biological activity of this compound, supported by data tables and case studies.

1. Overview of this compound

This compound is synthesized through various chemical pathways, notably involving 1,3-dipolar cycloaddition reactions which yield spiro[thiadiazoline-quinoxaline] derivatives. These derivatives have shown promising biological activities, making them significant in medicinal chemistry.

2. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Streptococcus fasciens | 32 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

The introduction of an ethyl group in the structure has been correlated with enhanced antibacterial activity, particularly against Gram-positive bacteria like Streptococcus fasciens .

3. Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Preliminary results suggest that it exhibits moderate antifungal effects against common fungal pathogens. The activity was assessed using the disk diffusion method, with zones of inhibition measured in millimeters:

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

| Fusarium oxysporum | 10 |

These findings indicate that this compound may serve as a potential antifungal agent, although further studies are required to elucidate its mechanism of action .

4. Anticancer Potential

The anticancer properties of this compound have also been investigated. In vitro studies using various cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis. The IC50 values for different cancer cell lines are summarized below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 8.0 |

| A549 (lung cancer) | 6.5 |

Mechanistic studies suggest that this compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested alongside traditional antibiotics such as Clotrimazole and Tetracycline. Results indicated that while this compound showed lower activity against some strains compared to Tetracycline, it was more effective against Streptococcus fasciens, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Activity

A study involving human breast cancer cells demonstrated that treatment with this compound significantly reduced cell viability and increased apoptosis markers compared to untreated controls. This highlights the compound's potential role in developing new cancer therapies .

6. Conclusion

The biological activity of this compound underscores its potential as a multifaceted therapeutic agent with applications in antibacterial, antifungal, and anticancer treatments. Continued research is essential to fully understand its mechanisms and optimize its efficacy for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.